molecular formula C23H30N2O2 B12450092 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one

Cat. No.: B12450092
M. Wt: 366.5 g/mol
InChI Key: PJLNUPJOYHVXQD-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a diphenylpentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one typically involves the reaction of 1-(2-hydroxyethyl)piperazine with 2,2-diphenylpentan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carbonyl group in the diphenylpentanone moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A similar compound with a sulfonic acid group instead of the diphenylpentanone moiety.

    1-(2-Hydroxyethyl)piperazine: A simpler compound with only the hydroxyethyl and piperazine groups.

Uniqueness

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one is unique due to the presence of both the hydroxyethyl-piperazine and diphenylpentanone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one

InChI

InChI=1S/C23H30N2O2/c1-2-13-23(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22(27)25-16-14-24(15-17-25)18-19-26/h3-12,26H,2,13-19H2,1H3

InChI Key

PJLNUPJOYHVXQD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CCO

Origin of Product

United States

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